molecular formula C11H12N2O2 B3719583 2-Acetyl-1-amino-1-benzoylaminoethene

2-Acetyl-1-amino-1-benzoylaminoethene

Cat. No.: B3719583
M. Wt: 204.22 g/mol
InChI Key: MXIRANRBHBEBTI-FPLPWBNLSA-N
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Description

2-Acetyl-1-amino-1-benzoylaminoethene is an organic compound that belongs to the class of acetyl ketene aminals. This compound is characterized by the presence of both acetyl and benzoylamino groups attached to an ethene backbone. It is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-acetyl-1-amino-1-benzoylaminoethene typically involves the reaction of acetyl ketene aminals with various reagents. One common method involves the interaction of 2-acetyl-1-amino-1-anilinoethene with benzoquinone, which leads to the formation of the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Acetyl-1-amino-1-benzoylaminoethene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include benzoquinone and other oxidizing agents. The major products formed from these reactions often include indole derivatives and oxazoles, which are of interest for further chemical transformations and applications.

Scientific Research Applications

2-Acetyl-1-amino-1-benzoylaminoethene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-acetyl-1-amino-1-benzoylaminoethene exerts its effects involves its interaction with various molecular targets. The compound’s reactivity allows it to form stable adducts with other molecules, which can then participate in further chemical transformations. The specific pathways involved depend on the nature of the reactions it undergoes, such as oxidation or substitution.

Properties

IUPAC Name

N-[(Z)-1-amino-3-hydroxybut-2-enylidene]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)7-10(12)13-11(15)9-5-3-2-4-6-9/h2-7,14H,1H3,(H2,12,13,15)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIRANRBHBEBTI-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NC(=O)C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=NC(=O)C1=CC=CC=C1)N)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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